1,2,3,4,7,8-Hexahydroquinolin-5(6H)-one
Description
Properties
CAS No. |
1006-51-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,3,4,6,7,8-hexahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C9H13NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h10H,1-6H2 |
InChI Key |
FZUXNHFRXMLNHM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CCCN2)C(=O)C1 |
Canonical SMILES |
C1CC2=C(CCCN2)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Condensation Using Chalcones and 1,3-Cyclohexanedione
A solvent-free method for synthesizing hexahydroquinolinone derivatives was developed by Rong et al., offering an eco-friendly approach without catalysts. The reaction combines chalcones, 1,3-cyclohexanedione, and ammonium acetate under mild thermal conditions (80–100°C). For example, 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydroquinolin-5-one was obtained in 92% yield after 2 hours. This method eliminates solvent waste and simplifies purification, with the product confirmed via X-ray diffraction and spectroscopic analysis.
Key Advantages :
ZrOCl₂·8H₂O-Catalyzed One-Pot Synthesis
ZrOCl₂·8H₂O, a low-cost and reusable green catalyst, was employed in a one-pot synthesis of hexahydroquinoline derivatives. Using dimedone, β-ketoester, ammonium acetate, and aryl aldehydes, the reaction achieved optimal yields (up to 95%) at 83.75°C with 0.15 mol% catalyst. Central Composite Design (CCD) optimization revealed that excess catalyst or higher temperatures induced crystallization of ZrOCl₂·8H₂O, reducing efficiency. This method is scalable and suitable for derivatives with electron-withdrawing or donating substituents.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 83.75°C |
| Catalyst Loading | 0.15 mol% |
| Yield Range | 85–95% |
Tandem Multicomponent Reaction Using [H₂-Phy]-ILBr Catalyst
A tandem protocol utilizing the ionic liquid [H₂-Phy]-ILBr as a bifunctional catalyst enabled the synthesis of hexahydroquinolines via a three-component reaction. Combining aldehydes, dimedone, and ammonium acetate in ethanol at 80°C, the method achieved yields up to 93% in 40 minutes. The catalyst’s Brønsted acidity and hydrogen-bonding capacity facilitated imine formation and cyclization, as evidenced by mechanistic studies.
Performance Metrics :
- Catalyst loading: 10 mol%.
- Reaction time: 40 minutes.
- Recyclability: 5 cycles without significant loss in activity.
Catalytic Hydrogenation of Quinoline Precursors
Asymmetric hydrogenation of unsaturated precursors offers a stereoselective route to hexahydroquinolinones. A patent by WO2003078399A1 demonstrated hydrogenation of l-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline hydrogensulfate using Ir catalysts under 40 bar H₂ at 60°C. The process achieved 99% conversion and 91% enantiomeric excess (ee). While this method targets isoquinoline derivatives, analogous conditions could reduce quinoline substrates to 1,2,3,4,7,8-hexahydroquinolin-5(6H)-one with modifications in catalyst selection.
Hydrogenation Parameters :
| Condition | Value |
|---|---|
| Pressure | 40 bar H₂ |
| Temperature | 60–80°C |
| Catalyst | [Ir(COD)Cl]₂ |
| Substrate Loading | 10–50 wt.% |
Comparative Analysis of Methods
Comparison with Similar Compounds
Table 1: Key Structural Features of Hexahydroquinolinone Derivatives
Key Observations :
- Saturation Level: The degree of saturation (tetrahydro vs. hexahydro) impacts ring flexibility and electronic properties. For example, dihydroquinolines (e.g., ) exhibit greater planarity, enhancing π-π stacking interactions, whereas hexahydro derivatives offer conformational flexibility .
- Substituent Effects : Electron-withdrawing groups (e.g., CF3 in ) increase electrophilicity at the ketone, facilitating nucleophilic attacks. Bulky substituents (e.g., 7,7-dimethyl in ) enhance steric hindrance, affecting reaction kinetics .
Key Observations :
- Catalyst-Free vs. Catalyzed: The parent hexahydroquinolinone is synthesized via a catalyst-free multicomponent reaction, offering cost efficiency and scalability . In contrast, dihydroquinolines require strong bases like NaH .
- Yield Variability : Substituent complexity (e.g., thioxo groups in ) reduces yields due to steric challenges, whereas simpler derivatives achieve higher yields .
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Thermal Stability : Higher melting points in chlorophenyl-substituted derivatives (e.g., 146–157°C in ) suggest stronger intermolecular forces (e.g., halogen bonding).
- Spectral Signatures : The C=O stretch (~1666 cm⁻¹) is consistent across derivatives, while C=S (1242 cm⁻¹) and C-Cl (1528 cm⁻¹) bands confirm functionalization .
Key Observations :
- Activity Trends: Thioxo-quinazolinones (e.g., ) exhibit potent bioactivity due to sulfur’s electronegativity and hydrogen-bonding capacity. The parent hexahydroquinolinone lacks reported activity, highlighting the importance of functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
